molecular formula C11H18ClNO2 B12769228 B5Tsk5H9AQ CAS No. 2811-24-7

B5Tsk5H9AQ

Cat. No.: B12769228
CAS No.: 2811-24-7
M. Wt: 231.72 g/mol
InChI Key: CERQYUUAGZXWKV-QRPNPIFTSA-N
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Description

The compound B5Tsk5H9AQ 3,4-Dimethoxyamphetamine Hydrochloride (S)- , is a chemical substance with the molecular formula C11H17NO2.ClH . It is a stereochemically defined compound with a unique identifier assigned by the FDA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves several steps. The starting material is typically 3,4-Dimethoxybenzaldehyde , which undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyamphetamine Hydrochloride (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyamphetamine Hydrochloride (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors , leading to the release of these neurotransmitters. This results in altered mood and perception, which is why it is studied for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • 4-Methoxyamphetamine (PMA)

Uniqueness

3,4-Dimethoxyamphetamine Hydrochloride (S)- is unique due to its specific stereochemistry and methoxy substituents at the 3 and 4 positions of the benzene ring. This gives it distinct pharmacological properties compared to other similar compounds .

Properties

CAS No.

2811-24-7

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H/t8-;/m0./s1

InChI Key

CERQYUUAGZXWKV-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)N.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N.Cl

Origin of Product

United States

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